molecular formula C4H5N B8813972 But-2-enenitrile

But-2-enenitrile

Cat. No.: B8813972
M. Wt: 67.09 g/mol
InChI Key: NKKMVIVFRUYPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-2-enenitrile (C₃H₅CN), also known as crotononitrile, is an unsaturated nitrile with the structural formula CH₂=CH-C≡N. It exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer being more thermodynamically stable due to reduced steric hindrance . This compound is characterized by its sp²-sp hybridized carbon chain, enabling conjugation between the nitrile and alkene groups, which influences its reactivity and physical properties.

Properties

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

IUPAC Name

but-2-enenitrile

InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3

InChI Key

NKKMVIVFRUYPLQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular weight : 67.09 g/mol
  • Boiling point : ~120–125°C (mixture of isomers)
  • Applications : Used as a precursor in pharmaceuticals, agrochemicals, and polymer synthesis. For example, substituted but-2-enenitriles exhibit pharmacological activity as GABAA receptor modulators .

Comparison with Similar Compounds

Structural Isomers

2-Methyl-2-butenenitrile (CAS 4403-61-6)

  • Structure : CH₃-C(CH₂CN)=CH₂
  • Key differences :
    • The nitrile group is positioned at the 2nd carbon, creating a branched structure.
    • Higher steric hindrance reduces reactivity in nucleophilic additions compared to but-2-enenitrile.
    • Safety : Classified as hazardous due to acute toxicity (oral and dermal exposure) .
Property This compound 2-Methyl-2-butenenitrile
Boiling point (°C) 120–125 130–135
Molecular weight (g/mol) 67.09 81.12
Hazard classification Moderate High

Stereoisomers

The cis (Z) and trans (E) isomers of this compound exhibit distinct pharmacological and physical behaviors:

  • Compound 12 (Z-isomer):
    • EC50 : 13 ± 2 μM (highest potency as a GABAA modulator) .
  • Compound 18 (E-isomer):
    • Emax : 3114 ± 242% (highest efficacy in modulating chloride currents) .
Isomer Melting Point (°C) Pharmacological Activity
Z N/A High potency, moderate efficacy
E N/A Moderate potency, high efficacy

Substituted Derivatives

Substituents on the this compound backbone significantly alter chemical and biological properties:

Amino-Substituted Derivatives

  • (2Z)-3-Amino-2-(2-aminothiazol-4-yl)this compound (CAS 469872-10-4): Molecular weight: 180.23 g/mol .

Phenyl-Substituted Derivatives

  • (E)-3-Phenyl this compound :
    • Enhanced lipophilicity improves chromatographic separation on phenyl-hexyl phases .

Hydroxy-Substituted Derivatives

  • (2E)-4-Hydroxythis compound (CAS 10479-81-9):
    • Molecular weight : 83.09 g/mol .
    • Key difference : The hydroxyl group increases polarity, making it more soluble in polar solvents compared to the parent compound.
Derivative Substituent Molecular Weight (g/mol) Key Property Change
3-Amino-2-(thiazolyl) Amino, thiazole 180.23 Bioactivity enhancement
4-Hydroxy Hydroxyl 83.09 Increased polarity
2,4-Dichlorophenyl Halogenated aryl 231.08 (e.g., Compound 18) Enhanced receptor binding

Complex Heterocyclic Derivatives

Agfa-Labs lists advanced derivatives like 4-(3,5-Dimethyloxadiazol-2-ylidene)-2-(pyrrolidine-1-carbothioyl)this compound (CAS 72361-42-3):

  • Molecular weight : 276.36 g/mol .
  • Application : Rare chemical used in specialized organic syntheses.

Research Findings and Trends

Pharmacological Selectivity : Substitution at the 3-position (e.g., dichlorophenyl groups) enhances GABAA receptor selectivity, as seen in Compound 18 .

Stereochemical Impact : The trans (E) isomer generally shows higher thermal stability, while the cis (Z) isomer is more reactive in cycloaddition reactions .

Synthetic Efficiency: Derivatives like (E)-2-azepan-1-ylmethyl-3-benzylaminothis compound are synthesized with yields up to 62% via optimized routes .

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